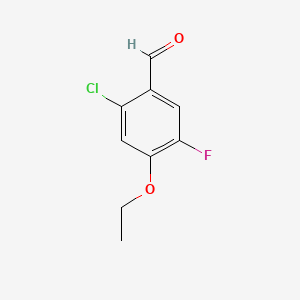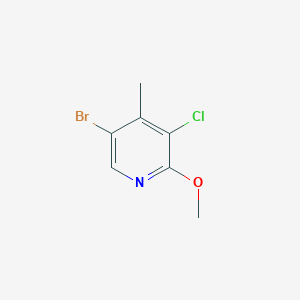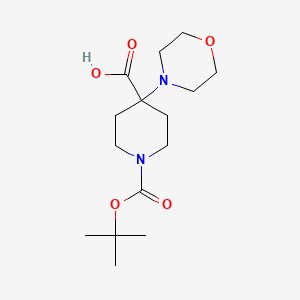
(R)-Azepan-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Azepan-2-ylmethanol is a chiral compound with a seven-membered ring structure containing a nitrogen atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-Azepan-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of ®-Azepan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of ®-Azepan-2-ylmethanol may involve catalytic hydrogenation of ®-Azepan-2-one using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency. The reaction conditions often include elevated pressures and temperatures to achieve optimal conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Azepan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to ®-Azepan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield ®-Azepan-2-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: ®-Azepan-2-one.
Reduction: ®-Azepan-2-ylmethane.
Substitution: Various substituted azepan derivatives.
Applications De Recherche Scientifique
®-Azepan-2-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Azepan-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. Its hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The nitrogen atom in the ring structure can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
(S)-Azepan-2-ylmethanol: The enantiomer of ®-Azepan-2-ylmethanol, with similar chemical properties but different biological activities.
Azepane: The parent compound without the hydroxyl group, used in various synthetic applications.
Piperidine: A six-membered ring analog, widely used in pharmaceuticals and organic synthesis.
Uniqueness: ®-Azepan-2-ylmethanol is unique due to its chiral nature and the presence of both a hydroxyl group and a nitrogen atom in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(2R)-azepan-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2/t7-/m1/s1 |
Clé InChI |
SAHMJQZPPPFESV-SSDOTTSWSA-N |
SMILES isomérique |
C1CC[C@@H](NCC1)CO |
SMILES canonique |
C1CCC(NCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)
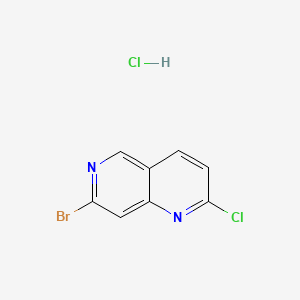

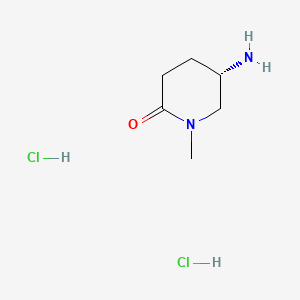
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)



